1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Description
The compound belongs to a class of chemicals that includes adamantane derivatives, known for their unique cage-like structure, and piperidine derivatives, which are significant for their chemical versatility and biological activity. These compounds are of interest in various scientific fields due to their potential applications in medicinal chemistry, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of related adamantane and piperidine derivatives typically involves multi-step reactions, including functionalization of the adamantane core, formation of the piperidine ring, and linkage of these two components. Key methods include reductive amination, halogenation, and subsequent reactions to introduce the hydroxyl group and hydrochloride salt formation. For example, synthesis pathways often utilize starting materials like adamantan-1-ol and 2,6-dimethylpiperidine, followed by specific reactions to introduce the ether linkage and hydrochloride moiety (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule, including the stereochemistry at the adamantane and piperidine centers, and the orientation of functional groups. The adamantane core typically adopts a rigid, cage-like structure, while the piperidine ring can display different conformations based on substituent effects and interactions (Fernández et al., 1990; Fernández et al., 1991).
Chemical Reactions and Properties
Adamantane and piperidine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These include substitutions at the piperidine nitrogen, modifications of the hydroxyl group, and reactions at the adamantane moiety. The presence of the hydrochloride salt influences the compound's reactivity, solubility, and stability, making it a candidate for further chemical transformations (Gladkov et al., 2017).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are determined by the compound's molecular structure. The adamantane core contributes to high thermal stability and low solubility in water, while the piperidine moiety and hydrochloride salt can enhance solubility in organic solvents and aqueous media. Crystallographic studies provide insights into the packing arrangements and intermolecular interactions within the solid state (Saeed et al., 2017).
Scientific Research Applications
Interactions with Liposomes
One study examined the interactions of adamantyl compounds with multilayer liposomes. The presence of adamantyl derivatives led to increased dynamics of doxylstearic acids in the liposomes, suggesting that these compounds can influence molecular motions in both the interfacial region and the hydrophobic core of liposomes, potentially inducing structural changes (Mirosavljević et al., 2014).
Conformational Analyses
Another study focused on the conformational analyses of adamantyl derivatives, utilizing X-ray diffraction analysis to report on the crystal structures of various derivatives. These studies provide insights into the structural aspects of adamantyl compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Nitek et al., 2020).
Synthesis and Biological Activity
Research into the synthesis, crystal structure, and biological activity of adamantyl-containing compounds has shown their potential in various applications, including antimicrobial and antiviral activities. Studies have detailed the synthesis processes and explored the structural confirmation of these compounds, highlighting their significance in medicinal chemistry and pharmaceutical sciences (Bai et al., 2012).
Novel Adamantyl Derivatives
The development of novel adamantyl derivatives and their characterization through crystal and molecular structure analysis has been a subject of interest. These studies not only enhance the understanding of the chemical and physical properties of adamantyl derivatives but also explore their potential applications in drug design and material science (Petrović Peroković et al., 2013).
Oxidation and Application
Investigations into the oxidation of adamantane to produce adamantane derivatives like adamantyl ethers, which serve as efficient antioxidant additives, illustrate the broad applicability of these compounds in enhancing the performance of oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015).
properties
IUPAC Name |
1-(1-adamantyloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-14-4-3-5-15(2)21(14)12-19(22)13-23-20-9-16-6-17(10-20)8-18(7-16)11-20;/h14-19,22H,3-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZISDMAXOTFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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